![molecular formula C20H19N3O2 B11410935 butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate](/img/structure/B11410935.png)

butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

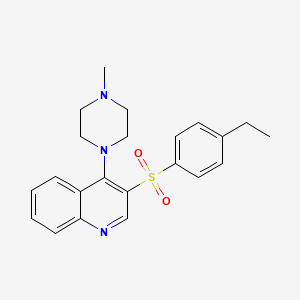

Le 6-acétate de butyle 6H-indolo[2,3-b]quinoxaline est un composé organique synthétique appartenant à la famille des indoloquinoxalines. Ces composés sont connus pour leurs diverses activités biologiques, notamment leurs propriétés anticancéreuses, antivirales et antibactériennes. La structure du 6-acétate de butyle 6H-indolo[2,3-b]quinoxaline présente un système cyclique indole-quinoxaline fusionné, qui est en outre fonctionnalisé par un groupe ester butylique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 6-acétate de butyle 6H-indolo[2,3-b]quinoxaline implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation du noyau indolo[2,3-b]quinoxaline. Ceci peut être réalisé par des réactions de cyclisation impliquant des dérivés d'isatine et de l'o-phénylènediamine en milieu acide. L'indolo[2,3-b]quinoxaline résultant est ensuite soumis à une estérification avec du bromoacétate de butyle en présence d'une base telle que le carbonate de potassium dans un solvant aprotique polaire tel que le diméthylsulfoxyde (DMSO).

Méthodes de production industrielle

La production industrielle du 6-acétate de butyle 6H-indolo[2,3-b]quinoxaline peut impliquer des voies de synthèse similaires, mais optimisées pour la synthèse à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu pour améliorer l'efficacité et le rendement de la réaction. Le processus peut également impliquer des étapes de purification telles que la recristallisation ou la chromatographie afin d'obtenir le produit souhaité avec une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-acétate de butyle 6H-indolo[2,3-b]quinoxaline peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de N-oxydes de quinoxaline.

Réduction : Les réactions de réduction utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent convertir le groupe ester en alcool.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe ester, où des nucléophiles comme les amines ou les thiols remplacent le groupe butyle.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide ou neutre.

Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.

Substitution : Amines ou thiols en présence d'une base comme la triéthylamine.

Principaux produits

Oxydation : N-oxydes de quinoxaline.

Réduction : 6H-indolo[2,3-b]quinoxalin-6-ylméthanol.

Substitution : 6H-indolo[2,3-b]quinoxalin-6-ylacetamides ou thioesters.

Applications de la recherche scientifique

Chimie

En chimie, le 6-acétate de butyle 6H-indolo[2,3-b]quinoxaline est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui en fait un élément précieux dans le développement de nouveaux matériaux et catalyseurs.

Biologie

Biologiquement, ce composé s'est révélé prometteur comme agent anticancéreux. Des études ont démontré sa capacité à s'intercaler dans l'ADN, perturbant ainsi le processus de réplication dans les cellules cancéreuses . En outre, il présente des propriétés antivirales, notamment contre le virus de l'herpès simplex et le cytomégalovirus .

Médecine

En médecine, le 6-acétate de butyle 6H-indolo[2,3-b]quinoxaline est étudié pour son potentiel thérapeutique. Ses activités anticancéreuses et antivirales en font un candidat pour le développement de médicaments. La recherche est en cours pour optimiser ses propriétés pharmacocinétiques et réduire sa toxicité.

Industrie

Industriellement, ce composé peut être utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques. Sa capacité à subir diverses réactions chimiques en fait un intermédiaire polyvalent dans la synthèse de composés biologiquement actifs.

Mécanisme d'action

Le mécanisme d'action du 6-acétate de butyle 6H-indolo[2,3-b]quinoxaline implique son interaction avec l'ADN. Le composé s'intercale entre les paires de bases de l'ADN, perturbant ainsi la fonction normale de la molécule d'ADN. Cela conduit à l'inhibition de la réplication et de la transcription de l'ADN, provoquant en fin de compte la mort cellulaire. Les cibles moléculaires comprennent les topoisomérases, des enzymes impliquées dans le déroulement de l'ADN, qui sont essentielles pour la réplication et la réparation de l'ADN.

Applications De Recherche Scientifique

Chemistry

In chemistry, butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to intercalate into DNA, disrupting the replication process in cancer cells . Additionally, it exhibits antiviral properties, particularly against herpes simplex virus and cytomegalovirus .

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its anticancer and antiviral activities make it a candidate for drug development. Research is ongoing to optimize its pharmacokinetic properties and reduce toxicity.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of biologically active compounds.

Mécanisme D'action

The mechanism of action of butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets include topoisomerases, enzymes involved in DNA unwinding, which are crucial for DNA replication and repair.

Comparaison Avec Des Composés Similaires

Composés similaires

6H-indolo[2,3-b]quinoxaline : Le composé parent sans le groupe ester butylique.

2,3-diméthyl-6H-indolo[2,3-b]quinoxaline : Un dérivé avec des groupes méthyles aux positions 2 et 3.

6H-indolo[2,3-b]quinoxalin-6-ylméthanol : La forme réduite du 6-acétate de butyle 6H-indolo[2,3-b]quinoxaline.

Unicité

Le 6-acétate de butyle 6H-indolo[2,3-b]quinoxaline est unique en raison de son groupe ester butylique, qui augmente sa lipophilie et améliore potentiellement son absorption cellulaire. Cette modification peut conduire à de meilleures propriétés pharmacocinétiques par rapport à son composé parent et à d'autres dérivés.

Propriétés

Formule moléculaire |

C20H19N3O2 |

|---|---|

Poids moléculaire |

333.4 g/mol |

Nom IUPAC |

butyl 2-indolo[3,2-b]quinoxalin-6-ylacetate |

InChI |

InChI=1S/C20H19N3O2/c1-2-3-12-25-18(24)13-23-17-11-7-4-8-14(17)19-20(23)22-16-10-6-5-9-15(16)21-19/h4-11H,2-3,12-13H2,1H3 |

Clé InChI |

SMQMIJFORQHTSM-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B11410859.png)

![5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B11410871.png)

![3-(4-chlorophenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11410901.png)

![1-[3-(4-chlorophenoxy)propyl]-2-(propan-2-yl)-1H-benzimidazole](/img/structure/B11410903.png)

![7-(3-methoxypropyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11410911.png)

![4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11410918.png)

![11-methyl-7-(2-morpholin-4-ylethyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11410941.png)

![5-chloro-N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11410946.png)

![2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11410949.png)

![2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11410951.png)